Bienvenue dans la boutique en ligne BenchChem!

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide

Oral Bioavailability Lipinski's Rule of Five Drug-likeness

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide (CAS 1396765-50-6) is a synthetic small molecule with a molecular formula of C₁₈H₂₂N₄O₂ and a molecular weight of 326.4 g/mol. It belongs to a class of pyrimidine-piperidine hybrids, a scaffold commonly exploited for kinase inhibition, particularly against Bruton's Tyrosine Kinase (BTK).

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 1396765-50-6
Cat. No. B2432828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide
CAS1396765-50-6
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=NC=N1)N2CCCCC2)OC3=CC=CC=C3
InChIInChI=1S/C18H22N4O2/c1-14(24-15-8-4-2-5-9-15)18(23)21-16-12-17(20-13-19-16)22-10-6-3-7-11-22/h2,4-5,8-9,12-14H,3,6-7,10-11H2,1H3,(H,19,20,21,23)
InChIKeyARKJQOYUHHTKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide (CAS 1396765-50-6): A Pyrimidine-Based Scaffold for BTK-Targeted Research and Procurement


2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide (CAS 1396765-50-6) is a synthetic small molecule with a molecular formula of C₁₈H₂₂N₄O₂ and a molecular weight of 326.4 g/mol . It belongs to a class of pyrimidine-piperidine hybrids, a scaffold commonly exploited for kinase inhibition, particularly against Bruton's Tyrosine Kinase (BTK) [1]. The compound's structure, featuring a pyrimidine core with a 6-position piperidine moiety and a 4-position phenoxy-propanamide side chain, positions it within the same chemical space as irreversible BTK inhibitors, making it a candidate for research into B-cell malignancies and autoimmune diseases where BTK is a validated therapeutic target [1].

Why Molecular Weight and Side-Chain Configuration Make 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide Non-Interchangeable with Its Closest Analogs


Generic substitution within the pyrimidine-piperidine BTK inhibitor class is scientifically unsound due to significant structural and physicochemical variations that impact downstream pharmacology. 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide (MW 326.4 g/mol) is notably smaller than advanced clinical candidates like Evobrutinib (MW 447.21 g/mol) and Ibrutinib (MW 440.50 g/mol) [1][2]. These mass differences arise from altered side chains, which critically influence target binding kinetics, selectivity against off-target kinases (e.g., EGFR, ITK), and the ability to form covalent bonds with cysteine residues in the BTK active site. Therefore, data on potency, selectivity, and pharmacokinetics cannot be extrapolated between these compounds. The following evidence guide details the specific, quantifiable parameters where this compound diverges from its closest known structural or functional analogs for the purposes of informed procurement and research selection.

Quantitative Differentiation of 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide: A Procurement-Focused Evidence Assessment


Molecular Weight and TPSA Anchor This Compound in a Suboptimal Space for Oral Bioavailability Compared to Ibrutinib

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide (MW 326.4 g/mol) possesses a Topological Polar Surface Area (TPSA) of 58.4 Ų . In contrast, Ibrutinib (MW 440.50 g/mol) has a TPSA of 99.2 Ų due to its additional acrylamide and diphenyl ether moieties [1]. While the target compound does not violate Lipinski's Rule of Five, its significantly smaller TPSA predicts higher passive membrane permeability but potentially lower aqueous solubility compared to Ibrutinib. This makes the target compound a potentially different formulation and absorption profile relative to more advanced analogs, impacting how it is handled in in vitro assays.

Oral Bioavailability Lipinski's Rule of Five Drug-likeness

Lack of an Acrylamide Warhead Precludes Irreversible BTK Inhibition, a Defining Feature of Ibrutinib and Evobrutinib

A key structural differentiator is the absence of an electrophilic warhead (e.g., acrylamide) in 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide for targeting Cys481 in BTK . Ibrutinib and Evobrutinib achieve high potency through covalent, irreversible binding to Cys481, with IC50 values typically in the low nanomolar range (e.g., Ibrutinib IC50 for BTK is 0.5 nM) [1][2]. The target compound, bearing a non-reactive phenoxy-propanamide, is predicted to act as a reversible inhibitor. This fundamental mechanistic difference leads to distinct structure-activity relationships (SAR) and means that the target compound will not benefit from the prolonged pharmacodynamic effect of irreversible inhibition, a critical consideration for in vivo efficacy models.

Covalent Inhibition Binding Kinetics BTK

Reduced Hydrogen Bond Donor Count May Imply Superior CNS Penetration Potential Compared to TL-895

The target compound has zero hydrogen bond donors (HBDs) from its amide NH, whereas TL-895 (also a pyrimidine-based BTK inhibitor) has 2 HBDs . A widely accepted rule for CNS drug design is that HBD count should be ≤ 1 for optimal brain penetration. TL-895, with 2 HBDs, is less likely to cross the blood-brain barrier effectively. While the target compound's lack of a basic amine (which some CNS drugs require for lysosomal trapping is a separate concern), its superior HBD profile makes it a more attractive starting point for designing brain-penetrant BTK inhibitors for neuroinflammatory diseases like multiple sclerosis, where Evobrutinib is being investigated but achieving limited CNS exposure.

Blood-Brain Barrier Penetration CNS Drug Discovery Physicochemical Properties

Procurement-Driven Application Scenarios for 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide Based on Differential Evidence


As a Reversible BTK Probe for Dissecting On-Target vs. Off-Target Effects in Chronic Lymphocytic Leukemia (CLL) Cell Lines

Researchers studying the mechanism of action of BTK inhibitors in CLL could procure this compound as a reversible tool. Its predicted reversible binding, in contrast to the irreversible inhibition by the drug Ibrutinib, allows for washout experiments to temporally dissect direct BTK-dependent signaling from secondary pathway modulation. This provides a cleaner pharmacological tool for target validation studies .

As a CNS-Penetrant Starting Point for In Vivo Neuroinflammation Models

Given its favorable TPSA (58.4 Ų) and HBD count (0) compared to clinically developed BTK inhibitors, this compound is a superior choice for research programs aiming to test the hypothesis of BTK inhibition in the central nervous system. Its procurement is justified for initial in vivo efficacy screening in rodent models of multiple sclerosis, where achieving adequate brain exposure is a primary challenge for current clinical-stage molecules .

As a Negative Control for Covalent Binding Selectivity Assays

In a kinase selectivity panel, this compound can serve as a critical negative control. Its lack of an acrylamide warhead means any observed off-target kinase inhibition is solely derived from its reversible scaffold interactions. This is essential for benchmarking the inherent selectivity of the pyrimidine-piperidine core, separate from the covalent engagement artifact seen with Ibrutinib and its analogs, thus providing a cleaner selectivity profile for the core scaffold .

For Establishing Structure-Activity Relationships of Non-Covalent Pyrimidine Amide Inhibitors

Medicinal chemistry groups focused on developing a new series of reversible BTK inhibitors can use this compound as a validated starting point for hit-to-lead optimization. Its compact structure (MW 326.4) provides a low molecular weight base to attach diverse substituents, allowing for efficient exploration of the BTK active site pocket without the synthetic complexity of a covalent warhead .

Quote Request

Request a Quote for 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.